molecular formula C13H12N4O5S B12443728 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide

2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide

Cat. No.: B12443728
M. Wt: 336.33 g/mol
InChI Key: HKYOMDZLAPRZQH-UHFFFAOYSA-N
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Description

2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring and a hydrazinecarboxamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N-phenylhydrazinecarboxamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The hydrazinecarboxamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-amino derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted hydrazinecarboxamides.

Scientific Research Applications

2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The nitrophenyl ring enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The hydrazinecarboxamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitrobenzenesulfonyl chloride
  • 3-nitrobenzenesulfonyl chloride
  • (4-nitrophenyl)sulfonyltryptophan

Uniqueness

2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide is unique due to its combination of a nitrophenyl ring and a hydrazinecarboxamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and bioavailability. Additionally, the presence of both sulfonyl and nitro groups allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H12N4O5S

Molecular Weight

336.33 g/mol

IUPAC Name

1-[(2-nitrophenyl)sulfonylamino]-3-phenylurea

InChI

InChI=1S/C13H12N4O5S/c18-13(14-10-6-2-1-3-7-10)15-16-23(21,22)12-9-5-4-8-11(12)17(19)20/h1-9,16H,(H2,14,15,18)

InChI Key

HKYOMDZLAPRZQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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